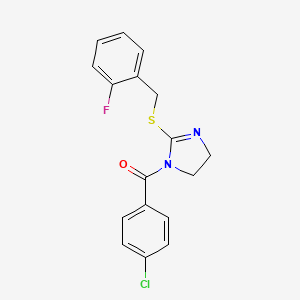

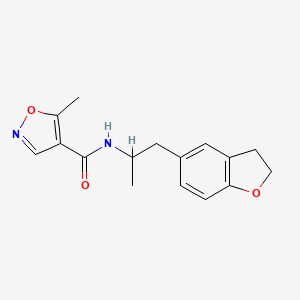

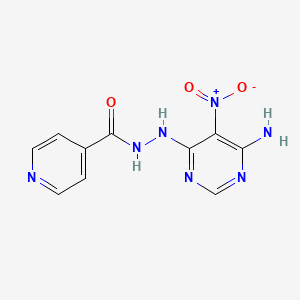

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CTC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CTC belongs to the class of 1,2,3-triazoles, which have shown promising results in the treatment of various diseases. In

Applications De Recherche Scientifique

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed synthesis has been developed to overcome the limitations posed by the Dimroth rearrangement, facilitating the creation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. These derivatives serve as crucial intermediates for assembling peptidomimetics or compounds with significant biological activity, utilizing the triazole scaffold's versatility. This methodology allows for regiocontrolled cycloaddition, leading to the synthesis of triazole-containing dipeptides and triazoles with potential as HSP90 inhibitors, demonstrating remarkable efficiency and specificity in generating targeted molecular architectures (Ferrini et al., 2015).

Heterocyclizations Involving Derivatives of 5-Aminopyrazoles

The study of heterocyclization reactions between derivatives of 5-aminopyrazoles and N-arylmaleimides reveals the possibility of multiple reaction pathways. This research sheds light on the synthetic versatility of 5-aminopyrazole derivatives, enabling the creation of diverse heterocyclic compounds with potential applications in drug development and other areas of medicinal chemistry. The ability to control the reaction conditions and selectivity offers insights into the mechanistic aspects of these transformations, providing a foundation for future innovations in heterocyclic chemistry (Rudenko et al., 2011).

1,3-Dipolar Cycloaddition for 5-Amino-1,2,4-triazoles

The development of a 1,3-dipolar cycloaddition reaction for synthesizing 5-amino-1,2,4-triazoles represents a significant advancement in the field of organic synthesis. By reacting hydrazonoyl hydrochlorides with carbodiimides, this method allows for the efficient production of 5-amino-1,2,4-triazoles, highlighting the utility of these compounds as intermediates in the synthesis of more complex molecular structures. The compatibility of this reaction with various carbodiimides underscores its potential for broad applicability in the synthesis of novel heterocyclic compounds (Yen et al., 2016).

Synthesis of Benzamide-Based 5-Aminopyrazoles with Antiviral Activity

A novel route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives has been explored, demonstrating significant antiviral activities against the H5N1 strain of the influenza virus. This research not only expands the chemical space of 5-aminopyrazoles but also provides valuable compounds for further development as antiviral agents. The synthesis approach and biological evaluation of these compounds highlight their potential in addressing global health challenges posed by viral diseases (Hebishy et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-11-8-12(2)10-14(9-11)22-16(18)15(20-21-22)17(23)19-13-6-4-3-5-7-13/h8-10,13H,3-7,18H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITBUZQJUGZGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-N-cyclohexyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2824127.png)

![2-Amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2824132.png)

![3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide](/img/structure/B2824135.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2824140.png)

![2,6-difluoro-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2824141.png)

![3-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one](/img/structure/B2824146.png)